molecular formula C19H18F3NO3S B2724258 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 1798025-09-8

2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine

Cat. No.: B2724258
CAS No.: 1798025-09-8
M. Wt: 397.41
InChI Key: MALABKQYMSNOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine is a useful research compound. Its molecular formula is C19H18F3NO3S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine (CAS No. 402-49-3) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}F3_3N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 335.34 g/mol
  • Key Functional Groups : Pyrrolidine, trifluoromethyl group, benzenesulfonyl group

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various compounds similar to or derived from this compound. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibitory activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be around 62.5 µM, indicating mild activity against these pathogens .

Enzyme Inhibition

Inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been observed in related compounds. The IC50_{50} values for these inhibitors ranged from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. Some studies indicate significant antiproliferative activity against various cancer cell lines, with IC50_{50} values reported as low as 3.0 µM for certain derivatives against human cancer cells . The structural modifications involving the trifluoromethyl group are believed to enhance the biological efficacy of these compounds.

Case Study 1: Antimycobacterial Activity

In a study focusing on N-alkyl derivatives of pyrrolidine compounds, several exhibited promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The structure-activity relationship highlighted that the introduction of bulky groups like benzenesulfonyl significantly improved the activity compared to simpler analogs .

Case Study 2: Inhibition of Cholinesterases

Another research effort evaluated a series of hydrazinecarboxamide derivatives, which included components similar to those found in this compound. These compounds demonstrated effective inhibition of AChE and BuChE, suggesting their potential utility in neurodegenerative disease therapies .

Summary Table of Biological Activities

Activity Type IC50_{50} / MIC (µM)Reference
Antimycobacterial≥ 62.5
AChE Inhibition27.04 - 106.75
BuChE Inhibition58.01 - 277.48
Anticancer (various cell lines)<10

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3S/c20-19(21,22)15-10-8-14(9-11-15)18(24)23-12-4-5-16(23)13-27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALABKQYMSNOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.